2-Methyl-3-(methylthio)furan

Flavor chemistry Sensory analysis Structure-odor relationship

2-Methyl-3-(methylthio)furan (MMTF, CAS 63012-97-5) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₈OS and molecular weight 128.19. It belongs to the class of aryl thioethers, specifically characterized as a furan derivative substituted with a methyl group at position 2 and a methylthio group at position 3.

Molecular Formula C6H8OS
Molecular Weight 128.19 g/mol
CAS No. 63012-97-5
Cat. No. B1580562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(methylthio)furan
CAS63012-97-5
Molecular FormulaC6H8OS
Molecular Weight128.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)SC
InChIInChI=1S/C6H8OS/c1-5-6(8-2)3-4-7-5/h3-4H,1-2H3
InChIKeyOQVAOEIMSKZGAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water,soluble in organic solvents,oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(methylthio)furan (CAS 63012-97-5): Technical Specifications and Procurement Overview for Flavor and Chemical Research


2-Methyl-3-(methylthio)furan (MMTF, CAS 63012-97-5) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₈OS and molecular weight 128.19 [1]. It belongs to the class of aryl thioethers, specifically characterized as a furan derivative substituted with a methyl group at position 2 and a methylthio group at position 3 [2]. This compound occurs naturally in cooked beef, coffee (both Arabica and Robusta varieties), and tea [3], and is recognized as a nature-identical flavoring substance. MMTF is an amber to pale yellow transparent liquid at room temperature with a boiling point of 132 °C, density of 1.057 g/mL at 25 °C, refractive index of n20/D 1.5090, and flash point of 59 °C (closed cup) . It is approved for food flavoring applications under FEMA No. 3949, JECFA No. 1061, and EU FL No. 13.152, with a JECFA-evaluated safety profile indicating no safety concern at current intake levels when used as a flavoring agent [4].

Why 2-Methyl-3-(methylthio)furan Cannot Be Replaced by Generic Thiofuran Analogs: A Procurement and Formulation Perspective


Sulfur-containing furan derivatives exhibit profoundly divergent sensory profiles and chemical reactivity based on the precise position of the methylthio substitution on the furan ring. The 3-position substituted MMTF produces a complex, multi-faceted meaty and roasted aroma with cheese, coffee, and nutty undertones detectable at taste concentrations as low as 0.10–0.40 ppm . In contrast, the structurally analogous 5-position isomer, 2-methyl-5-(methylthio)furan (CAS 13678-59-6, FEMA 3366), displays a fundamentally different character dominated by strong sulfury, onion, garlic, and horseradish notes—lacking the core meaty profile that defines MMTF's primary application value [1]. These positional isomers cannot be interchanged in flavor formulations without fundamentally altering the intended sensory outcome. Furthermore, MMTF plays a distinct metabolic role as the methylated derivative of 2-methyl-3-furanthiol (MFT), formed via hepatic thiol methyltransferase activity—a transformation pathway that distinguishes its toxicological and metabolic profile from other thiofurans [2]. Generic sourcing without specification of substitution position therefore risks procurement of an incorrect isomer with entirely different functional properties.

Quantitative Evidence Guide: Verifiable Performance Differentiation of 2-Methyl-3-(methylthio)furan (CAS 63012-97-5)


Sensory Profile Differentiation: 3-Position vs. 5-Position Methylthio Substitution Determines Meaty vs. Alliaceous Character

The substitution position of the methylthio group on the furan ring dictates the olfactory and gustatory phenotype. 2-Methyl-3-(methylthio)furan (3-position substitution) at 10.00% in triacetin exhibits a complex profile described as beefy, cheese, coffee, minty, and spicy . In direct contrast, 2-methyl-5-(methylthio)furan (5-position substitution) at 0.10% in dipropylene glycol exhibits sulfury, onion, garlic, coffee, mustard, and horseradish notes—characterized as a 'very strong sulfurated odor' lacking the meaty dimension essential to savory applications [1]. The 3-position substitution yields a taste threshold of 0.10–0.40 ppm for perceivable meaty and nutty flavor . No comparable taste threshold data are available for the 5-position isomer in savory meat applications, reflecting its different application domain.

Flavor chemistry Sensory analysis Structure-odor relationship Food flavoring

Metabolic Fate: 2-Methyl-3-(methylthio)furan as the Quantified Methylated Derivative of 2-Methyl-3-furanthiol in Hepatic Metabolism

MMTF is not merely a synthetic flavor compound but also the quantitatively characterized methylated metabolite of 2-methyl-3-furanthiol (MFT), a key meaty aroma compound. In male Sprague-Dawley rat hepatocytes, MFT is converted to 2-methyl-3-(methylthio)furan sulphoxide (MMFSO) via the intermediate 2-methyl-3-(methylthio)furan sulphide (MMFS)—the sulfide form of MMTF [1]. This transformation is catalyzed by hepatic microsomal thiol methyltransferase in an NADPH-dependent reaction, with subsequent S-oxidation to the sulphoxide catalyzed primarily by cytochrome P450 isoforms [2]. The enzyme responsible for this transmethylation was found to enable the direct formation of 2-methyl-3-(methylthio)furan from 2-methyl-3-furanthiol [3]. This establishes MMTF as the key methylated intermediate in the Phase II metabolic clearance pathway of MFT.

Toxicology Drug metabolism Flavor safety Hepatic biotransformation

Precursor-Dependent Formation: Distinct Carbon Origin in Maillard Reaction from Ribose vs. Cysteine

Isotopic labeling studies using ¹³C-labeled precursors have elucidated the distinct biosynthetic origin of MMTF's structural components during the Maillard reaction. The methylfuran moiety of MMTF originates entirely from ribose, whereas the methylthio carbon atoms derive partly from ribose and partly from cysteine [1]. This hybrid precursor origin differentiates MMTF from structurally related furanthiols such as 2-methyl-3-furanthiol, which in the same reaction system was predominantly ¹³C₅-labeled, indicating a more ribose-dominated origin [2]. A new reaction pathway from ribose via its 1,4-dideoxyosone intermediate has been proposed specifically for MMTF formation [3].

Maillard reaction Flavor generation Process flavoring Isotopic labeling

Purity Specification: Quantitative Impact on Sensory Fidelity and Synthetic Utility

Commercial MMTF is available in multiple purity grades with verifiable quantitative specifications. FG (Food Grade) material is specified at ≥98% purity by GC, meeting JECFA purity specifications and complying with EU Regulation 1334/2008 and FDA 21 CFR 110 . For demanding flavor applications, minimum purity of 99.0% is recommended as the industry standard to prevent off-notes that can emerge from even minor impurities, diminishing desired meaty, nutty, or coffee characteristics [1]. In organic synthesis, particularly pharmaceutical intermediate applications, impurities can interfere with reaction pathways, reduce yields, and complicate purification—using high-purity MMTF (≥98–99%) minimizes these risks [2].

Analytical chemistry Quality control Flavor formulation Organic synthesis

Biotechnological Production: Quantified Concentration Enhancement via Ascorbic Acid Supplementation

MMTF can be produced biotechnologically using submerged cultivation of Laetiporus species (basidiomycete fungi). When L. montanus, L. sulphureus, and L. persicinus cultures are supplemented with ¹³C-labeled thiamine hydrochloride, MMTF is formed with a pronounced meaty flavor [1]. The concentration of MMTF was further increased to 19–27 μg L⁻¹ by additional supplementation with ascorbic acid, representing a quantifiable enhancement over non-supplemented baseline conditions [2]. This demonstrates that MMTF biosynthesis is amenable to process optimization through specific precursor feeding strategies, a characteristic not uniformly documented across all thiofuran flavor compounds.

Biotechnology Natural flavor production Fermentation Process optimization

Regulatory and Safety Profile: Differentiated Intake Margin Relative to Other Furan Derivatives

JECFA safety evaluation established that the NOEL (No Observed Effect Level) for a structurally related furan derivative (2-methyl-5-(methylthio)furan) is >10,000 times the estimated intake of 2-methyl-3-(methylthio)furan when used as a flavoring agent, supporting a conclusion of 'no safety concern' [1]. This high safety margin, evaluated in the JECFA 59th meeting (2002) and published in WHO Technical Report Series 913, provides quantitative toxicological context for MMTF's use [2]. MMTF is listed in the FDA EAFUS database, EU Flavouring Substances register (FL No. 13.152, purity ≥95%), and China GB 2760 permitted food additives list [3].

Food safety Regulatory science Toxicology Flavor regulation

Optimal Research and Industrial Application Scenarios for 2-Methyl-3-(methylthio)furan Based on Verifiable Evidence


Savory Meat Flavor Formulation Requiring Authentic Beefy/Roasted Character

MMTF is the appropriate selection for meat-flavor formulations where the target profile requires beefy, roasted, meaty, and nutty notes with subtle coffee undertones. This application is supported by its sensory profile at 10.00% in triacetin (beefy, cheese, coffee, minty, spicy) and its taste threshold of 0.10–0.40 ppm . The 5-position isomer should be explicitly avoided, as its profile is dominated by sulfury, onion, garlic, and horseradish notes that do not replicate the core meaty character [1]. Use levels should be calibrated within the 0.10–0.40 ppm taste threshold range for primary flavor impact.

Process Flavor Development via Maillard Reaction Systems

When designing thermal process flavors (e.g., reaction flavors for meat analogs, bouillons, or savory snacks), MMTF formation requires specific precursor conditions: ribose is essential for the methylfuran moiety, while both ribose and cysteine contribute carbon to the methylthio group [2]. Formulators should ensure both ribose and cysteine are present in adequate concentrations to maximize MMTF yield. Systems deficient in cysteine will fail to generate the methylthio functionality, compromising the desired roasted meat flavor complexity.

Metabolism and Toxicokinetic Studies of Flavor Compounds

MMTF serves as the methylated metabolite endpoint in studies investigating the hepatic biotransformation of 2-methyl-3-furanthiol (MFT). Researchers examining thiol methyltransferase activity or cytochrome P450-mediated S-oxidation can utilize MMTF as a reference standard for MMFS and MMFSO quantification [3]. The compound's distinct metabolic fate—methylation followed by S-oxidation—parallels that of furfuryl mercaptan, enabling comparative toxicokinetic investigations across the thiofuran class.

Natural Flavor Production via Fungal Fermentation

For manufacturers pursuing natural or biotechnologically-derived flavor ingredients, MMTF production via submerged cultivation of Laetiporus species offers a verifiable biosynthetic pathway. Process optimization can be achieved through precursor feeding: supplementation with thiamine hydrochloride initiates MMTF formation, and further addition of ascorbic acid elevates yields to the 19–27 μg L⁻¹ range [4]. This biotechnology platform is particularly relevant for clean-label meat alternatives and natural savory flavoring markets.

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